Ent-diltiazem(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27N2O4S+ |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[(2R,3R)-3-acetyloxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]ethyl-dimethylazanium |
InChI |
InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/p+1/t20-,21+/m0/s1 |
InChI Key |
HSUGRBWQSSZJOP-LEWJYISDSA-O |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Stereochemical Characterization and Elucidation of Ent Diltiazem 1+
Nomenclature and Absolute Configuration Determination
(2R,3R) Absolute Configuration and Relation to (2S,3S)-Diltiazem
Ent-diltiazem(1+) is the enantiomer of diltiazem(1+). nih.gov Diltiazem (B1670644) possesses two chiral centers, leading to the possibility of four stereoisomers. nih.govmedchemexpress.com The clinically utilized form of diltiazem is the (+)-cis-isomer, which has the (2S,3S) absolute configuration. nih.govgoogle.comtga.gov.auchemspider.com Consequently, ent-diltiazem, as its enantiomer, has the opposite (2R,3R) absolute configuration. nih.govresearchgate.net The "ent-" prefix denotes this enantiomeric relationship. The cis and trans designations refer to the relative positions of the substituents on the 1,5-benzothiazepine (B1259763) ring. nih.gov
The stereochemistry of these compounds is crucial for their pharmacological activity. Studies have shown that the different stereoisomers of diltiazem exhibit varying degrees of activity and may even have different pharmacological effects. nih.govmedchemexpress.comnih.gov For instance, the d-cis isomer is the most potent in its calcium channel blocking activity. nih.gov
Significance of the (1+) Charge State
The "(1+)" in ent-diltiazem(1+) signifies that the molecule carries a positive charge. This charge results from the protonation of the tertiary amine nitrogen atom in the dimethylaminoethyl side chain. nih.gov At a physiological pH of 7.3, this amine group is predominantly in its protonated, cationic form. nih.gov This positive charge is a key feature for the molecule's interaction with its biological targets. nih.gov
The protonated state influences the molecule's solubility, distribution, and binding characteristics. The cationic nature of the side chain is considered a crucial pharmacophoric feature for the interaction of diltiazem and its analogues with the L-type calcium channel binding site. nih.gov
Conformational Analysis in Solution and Solid State
The three-dimensional shape, or conformation, of ent-diltiazem(1+) is a critical determinant of its biological activity. The flexible seven-membered benzothiazepine (B8601423) ring can adopt various conformations.
Spectroscopic Characterization of Solution Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for investigating the conformation of diltiazem and its stereoisomers in solution. nih.govrsc.orgnih.gov 'H and 13C NMR studies, including two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), have provided detailed insights into the spatial arrangement of the atoms. nih.gov
In solution, (+)-(2S,3S)-diltiazem hydrochloride exists as a mixture of two principal diastereomeric conformations, a major and a minor species, in an approximate 12:1 ratio. rsc.orgrsc.org The major conformer adopts a twist-boat conformation, similar to what is observed in the solid state. rsc.org In this conformation, the 4-methoxyphenyl (B3050149) group is in an axial position, and the acetoxy group is in an equatorial position. rsc.org The minor species is believed to be a ring-inverted boat (or twist-boat) conformer. rsc.org Circular dichroism (CD) spectroscopy has also been employed to study the solution conformation, corroborating the findings from NMR. nih.gov
Molecular Mechanics and DFT Calculations for Conformational Insights
Computational methods, such as molecular mechanics and Density Functional Theory (DFT) calculations, have been instrumental in complementing experimental data and providing a deeper understanding of the conformational preferences of diltiazem isomers. nih.govmdpi.comscirp.orgornl.govmdpi.com These calculations help to determine the relative energies and stabilities of different conformations, such as twist-boat, boat, and chair forms.
Molecular mechanics calculations for (+)-(2S,3S)-diltiazem have shown that the twist-boat conformation is indeed the most stable. DFT calculations have been used to investigate the stability of various isomers and to analyze their electronic properties, which are crucial for receptor binding. rsc.orgrsc.org These theoretical studies have been essential in building pharmacophore models for diltiazem and its analogues, identifying key structural features necessary for their biological activity. nih.gov
Diastereoisomerization and Epimerization Studies
The interconversion between different stereoisomers of diltiazem, particularly diastereoisomers, has been a subject of study. Dissolution of crystalline (+)-(2S,3S)-diltiazem hydrochloride leads to a diastereoisomerization process, resulting in an equilibrium between the major (M,2S,3S) and minor (P,2S,3S) conformers in solution. rsc.org This process involves the inversion of the seven-membered benzothiazepine ring. rsc.org
Variable-temperature 'H NMR experiments have been used to study the dynamics of this diastereoisomerization. rsc.org The energy barrier (ΔG‡) for this process has been measured to be approximately 17.2 kcal/mol. rsc.org
Epimerization, the change in configuration at one of two or more chiral centers, has also been investigated. For instance, studies have explored the chiral inversion of (+)-cis-diltiazem hydrochloride ((2S, 3S)) to (+)-trans-diltiazem hydrochloride ((2R, 3S)) under certain conditions like UV irradiation in an aqueous solution. researchgate.net
Advanced Synthetic Methodologies and Chiral Resolution of Diltiazem Enantiomers for Research Applications
Enantioselective Synthesis Strategies for Diltiazem (B1670644) and its Stereoisomers
Enantioselective synthesis, or asymmetric synthesis, involves chemical reactions that preferentially produce one enantiomer or diastereomer over others. For diltiazem and its enantiomer, ent-diltiazem, several strategies have been developed to establish the required stereocenters at the C-2 and C-3 positions of the 1,5-benzothiazepine (B1259763) core.
Asymmetric Hydrogenation Approaches
Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral substrates, such as ketones and alkenes, using a chiral catalyst. In the synthesis of diltiazem intermediates, this method is employed to set key stereocenters with high selectivity.
One prominent approach utilizes a dynamic kinetic resolution (DKR) process. researchgate.net This method begins with a racemic mixture of an α-chloro-β-keto ester, which is subjected to asymmetric hydrogenation with a chiral ruthenium(II) catalyst. researchgate.net The catalyst is prepared from Ru(cod)(2-methylallyl)2 and the atropisomeric ligand (S)-MeO-BIPHEP. researchgate.net This reaction selectively reduces the keto group to a hydroxyl group, yielding the corresponding α-chloro-β-hydroxy ester with high anti-diastereoselectivity (92%) and enantioselectivity (95%). researchgate.net The resulting product is a key intermediate that can be cyclized to form the desired trans-methyl glycidate, a direct precursor to diltiazem. researchgate.net
Another effective method involves the asymmetric reduction of a prochiral ketone, 2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione, using sodium borohydride (B1222165) in the presence of chiral α-amino acids. acs.org Researchers found that β-branched-chain amino acids like (S)-valine and (S)-isoleucine were effective, with (S)-tert-leucine providing excellent enantioselectivity (95% ee for the cis-isomer). acs.org This process also proceeds via dynamic kinetic resolution, allowing for the control of two adjacent asymmetric carbons. acs.org
Microbial asymmetric reduction offers a green chemistry alternative. Using baker's yeast, the reduction of (RS)-2-(4-methoxyphenyl)-1,5-benzothiazepin-3,4(2H,5H)-dione produced the key intermediate (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with high conversion yields (92–94%) and exceptional optical purity (>99.9% ee). capes.gov.br
| Catalyst/Reagent System | Substrate | Key Intermediate | Selectivity | Reference |
| Ru(II) / (S)-MeO-BIPHEP | Racemic α-chloro-β-keto ester | Methyl (2S,3S)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propionate | 92% de, 95% ee | researchgate.net |
| NaBH₄ / (S)-tert-leucine | 2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione | (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | 95% ee | acs.org |
| Baker's Yeast | (RS)-2-(4-methoxyphenyl)-1,5-benzothiazepin-3,4(2H,5H)-dione | (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | >99.9% ee | capes.gov.br |
Chiral Dioxirane-Mediated Asymmetric Epoxidation
Asymmetric epoxidation of an alkene precursor is a common and effective strategy for installing chirality. A key intermediate for diltiazem, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, can be synthesized via the asymmetric epoxidation of methyl (E)-4-methoxycinnamate. epa.govresearchgate.net This reaction employs a chiral dioxirane (B86890) generated in situ from a C2-symmetric binaphthyl ketone catalyst (often referred to as the Yang catalyst). epa.gov The treatment of the cinnamate (B1238496) with the chiral dioxirane yields the desired glycidate intermediate in high chemical yield (87-92%) and good enantiomeric excess (80% ee). scispace.comacs.org This method is recognized as a practical and efficient route to the chiral glycidate essential for synthesizing diltiazem and its enantiomer. acs.org
Enantiospecific Total Synthesis Approaches
Enantiospecific total synthesis aims to construct the target molecule from a chiral starting material or through a highly selective asymmetric reaction early in the synthetic sequence. Several total syntheses of diltiazem have been developed that avoid a late-stage resolution step.
One efficient enantioselective synthesis starts from (E)-methyl 4-methoxyphenylpropenoate. researchgate.net This approach proceeds via either the (2R,3S)- or (2S,3R)-enantiomers of threo-methyl 3-(4-methoxyphenyl)-2,3-dihydroxypropanoate to produce (+)-cis-(2S,3S)-diltiazem. researchgate.net Another documented total synthesis applies the Juliá-Colonna asymmetric epoxidation of an α,β-unsaturated ketone as the key chirality-inducing step. wikipedia.org Furthermore, an efficient synthesis of the key intermediate methyl (2R,3S)-3-(4-methoxyphenyl)glycidate was developed based on a highly enantioselective Mukaiyama aldol (B89426) reaction, which proceeded with 96% ee using a stoichiometric amount of a chiral oxazaborolidinone catalyst. acs.org
Innovative Synthesis of Analogs for Structure-Activity Probes
The synthesis of analogs of diltiazem is crucial for performing structure-activity relationship (SAR) studies, which help in understanding the molecular features required for biological activity. Research programs have developed synthetic routes to novel analogs, such as 3-alkylbenzazepinones, in both racemic and nonracemic forms to identify compounds with potent calcium channel blocking activity. nih.gov
An innovative and cost-effective four-step total synthesis was developed to produce analogs of the core structure of diltiazem and clentiazem (B1222845). southern.edusouthern.edu This methodology begins with the nucleophilic addition of 4-aminophenol (B1666318) to 2-chloro-N,N-dimethylethylamine, followed by oxidation, Michael addition with 3-mercaptopropionic acid, and finally cyclization with a coupling reagent to form the 1,5-benzothiazepine core. southern.edu Such approaches, which use inexpensive starting materials, facilitate the affordable production of a range of analogs for biological testing and SAR studies. southern.edu
Chiral Resolution Techniques for Enantiomeric Separation
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is often a practical approach when an efficient asymmetric synthesis is not available or when both enantiomers are desired for comparative studies.
Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Transesterification)
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. Lipases are commonly used for this purpose due to their ability to catalyze hydrolysis, esterification, and transesterification reactions with high enantioselectivity in organic solvents. nih.gov
A novel resolution for a key alcohol intermediate in the diltiazem synthesis was developed using lipase-catalyzed alcoholysis. The process involves the reaction of a racemic acetoxy-alcohol with butanol. The lipase (B570770) selectively catalyzes the alcoholysis of one enantiomer, yielding the (R,R)-alcohol and the unreacted (S,S)-acetoxy-alcohol, both with an enantiomeric excess greater than 95%.
The resolution of methyl trans-3-(4-methoxyphenyl)glycidate, a labile precursor, has been achieved through lipase-catalyzed alcoholysis in organic solvents. The enantioselectivity of this reaction was found to be highly dependent on the solvent, with tertiary alcohols providing the highest optical purities. Similarly, the enzymatic acylation of another key intermediate, methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propionate, using lipase PS from Pseudomonas cepacia in THF, stops at approximately 50% conversion, yielding both the acylated and unreacted enantiomers with nearly 100% ee. researchgate.net This high selectivity makes enzymatic resolution a highly effective method for preparing optically pure synthons for diltiazem and its enantiomer, ent-diltiazem. researchgate.net
| Enzyme | Reaction Type | Substrate | Products | Selectivity (ee) | Reference |
| Lipase | Alcoholysis | Racemic acetoxy-alcohol intermediate | (R,R)-alcohol and (S,S)-acetoxy-alcohol | >95% | |
| Lipase PS (Pseudomonas cepacia) | Acylation | Racemic methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenylthio)propionate | Acylated enantiomer and unreacted enantiomer | ~100% | researchgate.net |
| Lipase | Alcoholysis | Racemic methyl trans-3-(4-methoxyphenyl)glycidate | (2R,3S)-enantiomer and new (2S,3R)-ester | ~90% (unreacted), >90% (product) |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of diltiazem. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Researchers have successfully employed various types of CSPs for the resolution of diltiazem's optical isomers. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven effective. For instance, a cellulose-[tris-(3,5-dichlorophenylcarbamate)]-based chiral column has been used for the simultaneous enantiomeric separation of cis-diltiazem and its desacetyl metabolite, although success was specifically achieved under polar organic conditions rather than normal or reversed-phase modes. mdpi.com The Chiralcel OD column, a cellulose-based CSP, has demonstrated the ability to achieve baseline resolution of all four optical isomers of diltiazem hydrochloride in under eight minutes. researchgate.net Similarly, direct chromatographic resolution of the four optical isomers has been achieved on a Chiralcel OF column. springernature.comresearchgate.net
Another class of effective CSPs is protein-based columns. An ovomucoid-based column has been used for the direct HPLC separation of the enantiomers of diltiazem hydrochloride and its 8-chloro derivative. springernature.com A rapid simultaneous HPLC evaluation method using a 3 μm ovomucoid column has been developed for determining related substances and optical purity of diltiazem. researchgate.net This method employed a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.0). researchgate.net
The choice of mobile phase is crucial and is optimized based on the CSP used. For polysaccharide-based columns, mixtures like hexane-isopropanol-glacial acetic acid are used in normal-phase mode. researchgate.net For protein-based columns, aqueous buffers mixed with organic modifiers like acetonitrile are common. researchgate.net The separation of d- and l-diltiazem hydrochloride has also been described using a two-column HPLC technique, where a conventional C18 column is first used for extraction, followed by a Chiralcel OC column for enantiomeric ratio determination. capes.gov.brnih.gov
| CSP Type | Specific Column | Mobile Phase | Application | Reference |
| Polysaccharide | Chiralcel OD | Hexane-isopropanol-glacial acetic acid (97:3:1, v/v) | Baseline resolution of four optical isomers | researchgate.netresearchgate.net |
| Polysaccharide | Chiralcel OF | Not specified | Direct resolution of four optical isomers | springernature.com |
| Polysaccharide | Chiralpak AD-H | Heptane–propan-2-ol–diethylamine (980:20:1, v/v/v) | Separation of related chiral impurities | researchgate.net |
| Protein-Based | Ovomucoid Column | Acetonitrile-0.02 M phosphate (B84403) buffer (pH 6.0) | Separation of diltiazem and clentiazem enantiomers | researchgate.net |
| Protein-Based | 3 µm Ovomucoid Column | Acetonitrile and 0.02 mol L⁻¹ ammonium acetate buffer (pH 6.0) (12.5 : 87.5) | Rapid simultaneous determination of optical isomers and related compounds | researchgate.net |
| Polysaccharide | Chiralcel OC | Not specified | Determination of enantiomeric ratio after initial C18 column separation | capes.gov.br |
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis (CE) that enables the separation of neutral and charged analytes. nih.govwikipedia.org The technique introduces a surfactant into the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.govwikipedia.org For chiral separations, a chiral selector is added to the system, which interacts diastereomerically with the enantiomers, leading to different migration times. bio-rad.com
The enantiomeric separation of diltiazem has been successfully achieved using MEKC with bile salts as chiral surfactants. researchgate.netnih.gov Specifically, sodium taurodeoxycholate (B1243834) has been shown to be effective for the chiral separation of diltiazem hydrochloride under neutral conditions. nih.govoup.com The separation mechanism involves the differential partitioning of the enantiomers between the chiral micelles and the surrounding aqueous buffer. nih.govwikipedia.org The structure of the bile salt and the pH of the buffer solution are critical factors influencing the separation of diltiazem-related compounds. researchgate.netnih.gov
Besides bile salts, other chiral selectors such as cyclodextrins have been used in what is known as cyclodextrin-modified MEKC (CD-MEKC). springernature.com This approach has been applied to the chiral separation of diltiazem enantiomers, sometimes coupled with sensitive detection methods like laser-induced fluorescence. springernature.com MEKC provides an alternative to HPLC, offering high efficiency and requiring only small sample volumes. nih.govnih.gov
| Chiral Selector | Surfactant/System | Application | Key Findings | Reference |
| Bile Salts | Sodium taurodeoxycholate | Separation of diltiazem hydrochloride optical isomers | Successful separation achieved under neutral conditions. | nih.govoup.com |
| Bile Salts | Four different bile salts | Separation of diltiazem, trimetoquinol, and related compounds | Separation was affected by bile salt structure and buffer pH. | nih.gov |
| Cyclodextrins | Cyclodextrin-modified MEKC | Chiral separation of diltiazem enantiomers | Feasible separation, can be coupled with laser-induced fluorescence detection. | springernature.com |
| Polysaccharides | Dextrin or Dextran (in CZE mode) | Preliminary investigation for enantioseparation of diltiazem | Successful enantioseparation was achieved. | oup.com |
Crystallization-Based Resolution Methods
Crystallization-based methods are powerful techniques for separating enantiomers on a preparative scale. These methods can be broadly categorized into diastereomeric salt formation and preferential crystallization.
Diastereomeric Salt Formation: This chemical resolution method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. mdpi.comgoogle.com Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. mdpi.com For a synthetic intermediate of diltiazem, (+)-(1R)-3-Bromocamphor-9-sulfonic acid [(+)-BCS] was identified as an effective resolving agent. jst.go.jp Fractional crystallization of the resulting diastereomeric salts yielded the desired salt in high yield (>43%) and excellent enantiomeric excess (>97% ee). jst.go.jp It was noted that crystal water played a significant role in the selective crystallization process. jst.go.jp
Preferential Crystallization: This method is applicable to racemic compounds that form conglomerates, which are physical mixtures of separate crystals of the two enantiomers. google.combme.hu Diltiazem hydrochloride is known to be a conglomerate. bme.hu This property allows for its resolution by crystallization from a suitable solvent, such as ethyl acetate. mdpi.combme.huresearchgate.net The enantiomer in excess can be recovered from the crystalline phase with 100% enantiomeric excess, while the racemic portion remains in the solution. bme.hu Another approach for a diltiazem intermediate involved forming a salt with an achiral agent, 3-amino-4-hydroxy-benzenesulfonic acid (AHS). jst.go.jp This salt was found to exist as a conglomerate and could be resolved by a preferential crystallization procedure to yield the separate enantiomers with 94-98% ee. jst.go.jp
| Method | Resolving/Auxiliary Agent | Target Compound | Key Outcome | Reference |
| Diastereomeric Salt Formation | (+)-(1R)-3-Bromocamphor-9-sulfonic acid [(+)-BCS] | Diltiazem intermediate | Yielded (+)-7·(+)-BCS·2H₂O salt with >97% ee. | jst.go.jp |
| Preferential Crystallization | 3-amino-4-hydroxy-benzenesulfonic acid (AHS) | Diltiazem intermediate | Formed a conglomerate salt, resolved to 94-98% ee. | jst.go.jp |
| Recrystallization from Solvent | Ethyl acetate | Diltiazem hydrochloride (a conglomerate) | The enantiomer in excess crystallizes, allowing for separation. | mdpi.combme.huresearchgate.net |
Control of Enantiomeric Purity and Contamination in Research Materials
Ensuring the enantiomeric purity of research materials is crucial, as the presence of an unwanted enantiomer can lead to misleading research outcomes. mdpi.comnumberanalytics.com The unwanted enantiomer is considered a chiral impurity, and its levels must be controlled and quantified. mdpi.com Analytical methods used for chiral resolution, such as HPLC and CE, are also the primary tools for determining enantiomeric purity and detecting contamination.
The validation of these analytical methods involves assessing parameters like specificity, linearity, precision, accuracy, and sensitivity, including the limit of detection (LOD) and limit of quantification (LOQ) for the enantiomeric impurity. researchgate.netjddtonline.info For example, in the analysis of diltiazem hydrochloride, methods have been developed to determine three optical impurities with acceptable precision, accuracy, and linearity. researchgate.net One validated RP-HPLC method for determining diltiazem and its metabolite showed an LOD of 0.0408 μg/mL and an LOQ of 0.2668 μg/mL for diltiazem hydrochloride. researchgate.net Another study on a different chiral drug reported an LOD of 0.12 µg/mL and an LOQ of 0.4 µg/mL for the enantiomeric impurity. jddtonline.info
The relative composition of enantiomers is often expressed as the enantiomeric fraction (EF) or enantiomeric excess (ee). acs.org For an analysis to be considered reliable for environmental or trace-level samples, a chromatographic resolution (Rs) value greater than 1.5 is desirable to ensure the enantiomers are efficiently baseline separated. acs.org Long-term stability studies have shown that diltiazem and its formulations are very stable, with one analysis of substances stored for over 10 years finding no minor enantiomer present above the detection limit. researchgate.net
| Analyte/Impurity | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Diltiazem Hydrochloride | RP-HPLC | 0.0408 μg/mL | 0.2668 μg/mL | researchgate.net |
| Desacetyl Diltiazem Hydrochloride | RP-HPLC | 0.0633 μg/mL | 0.450 μg/mL | researchgate.net |
| Irinotecan Enantiomer | RP-HPLC | 0.12 µg/mL | 0.4 µg/mL | jddtonline.info |
| Diltiazem Optical Impurities | HPLC (Chiralcel OD) | Investigated and found acceptable | Investigated and found acceptable | researchgate.net |
Molecular and Cellular Mechanisms of Action: Stereoselective Research Paradigms
Modulation of Voltage-Gated Ion Channels
The pharmacological effects of diltiazem (B1670644) and its enantiomer, ent-diltiazem(1+), are rooted in their ability to modulate the function of various voltage-gated ion channels. This modulation is often stereoselective, meaning the two isomers can have different potencies and effects on the same channel. This section explores the intricate interactions of ent-diltiazem(1+) with L-type calcium channels and cyclic nucleotide-gated channels, highlighting the differences in action compared to its clinically used counterpart, d-cis-diltiazem.
L-Type Calcium Channel (CaV1.x) Interaction and Stereoselectivity
L-type calcium channels (LTCCs) are crucial for various physiological processes, including muscle contraction and neurotransmitter release. oup.com The d-cis isomer of diltiazem is a well-known blocker of these channels, contributing to its therapeutic effects in cardiovascular diseases. researchgate.netualberta.caiomcworld.comnih.gov However, research reveals a distinct and less potent interaction of ent-diltiazem(1+) with these channels.
Studies comparing the two isomers have consistently demonstrated that d-cis-diltiazem is a more potent blocker of L-type calcium channels than ent-diltiazem(1+). In experiments using L-type (α1C) chimera channels, d-cis-diltiazem effectively blocked the barium current (IBa) in a use-dependent manner, whereas the l-cis diastereomer (ent-diltiazem(1+)) was significantly less effective. researchgate.net This stereoselectivity is a hallmark of the diltiazem binding site on most L-type calcium channels.
However, an interesting exception is observed in the CaV1.4α1 subunit, which is predominantly found in the retina. In studies of this specific channel, both l-cis-diltiazem (B1195970) and d-cis-diltiazem blocked the channel with almost the same apparent IC50 values, indicating a lack of stereoselectivity at this particular isoform. arvojournals.org The IC50 for l-cis-diltiazem was 74.8 ± 8.3 μM, and for d-cis-diltiazem, it was 91.6 ± 9.4 μM. arvojournals.org This suggests that the structural features of the CaV1.4α1 channel differ from other LTCCs in a way that eliminates the stereospecific interaction with diltiazem enantiomers.
| Channel Subtype | D-cis-diltiazem Effect | Ent-diltiazem(1+) (L-cis-diltiazem) Effect | Stereoselectivity | Reference |
| L-type (α1C chimera) | Potent, use-dependent block | Much less effective block | High | researchgate.net |
| CaV1.4α1 (retinal) | Block with IC50 of 91.6 ± 9.4 μM | Block with IC50 of 74.8 ± 8.3 μM | Low/Absent | arvojournals.org |
The binding site for benzothiazepines like diltiazem on the α1 subunit of L-type calcium channels is located within transmembrane segments IIIS6 and IVS6. medchemexpress.comnih.gov This site is distinct from but allosterically linked to the binding sites of other classes of calcium channel blockers, such as phenylalkylamines (e.g., verapamil) and dihydropyridines (e.g., nifedipine). consensus.appoup.com While the binding sites for phenylalkylamines and diltiazem share some common amino acid residues, it is believed they access their binding pockets from different sides of the membrane. The interaction of one drug can influence the binding of another; for instance, amlodipine (B1666008) can alter the binding affinity of diltiazem. consensus.app Research using a quaternary derivative of d-cis-diltiazem, which is membrane-impermeable, has shown that use-dependent block occurs via a hydrophilic pathway from the intracellular side of the membrane.
The block of L-type calcium channels by diltiazem is both voltage-dependent and use-dependent. researchgate.net This means the blocking efficacy increases with more depolarized membrane potentials and with repeated channel activation (i.e., higher frequency of stimulation). researchgate.netresearchgate.net D-cis-diltiazem shows a pronounced use-dependent block, which is significantly more potent than that of l-cis-diltiazem on typical L-type channels. researchgate.net The voltage-dependent nature of the block is also more significant for the d-cis isomer. researchgate.net The mechanism is thought to involve preferential binding to the inactivated state of the channel. researchgate.net Studies on chimeric channels have shown that block by D-cis-diltiazem is enhanced at more depolarized holding potentials (e.g., -60 mV compared to -80 mV). researchgate.net
By blocking L-type calcium channels, d-cis-diltiazem effectively inhibits the influx of calcium into cells, leading to processes like vasodilation and reduced myocardial contractility. ualberta.caiomcworld.comnih.gov Ent-diltiazem(1+), being a much weaker blocker of these channels, has a significantly lower impact on these specific calcium-dependent cellular processes. researchgate.net However, in specific contexts like the retina where the CaV1.4α1 isoform is prevalent and stereoselectivity is lost, l-cis-diltiazem can inhibit calcium influx. arvojournals.org Additionally, diltiazem has been shown to inhibit sodium-induced calcium release from heart mitochondria in a stereospecific manner, with d-cis-diltiazem being much more potent than the l-cis isomer. oup.com This effect can lead to a net gain of mitochondrial calcium and may contribute to its cardioprotective effects. oup.com
Voltage-Dependent and Use-Dependent Blocking Mechanisms
Interaction with Cyclic Nucleotide-Gated (CNG) Channels
In stark contrast to its activity on L-type calcium channels, ent-diltiazem(1+) (l-cis-diltiazem) is a more potent and selective blocker of cyclic nucleotide-gated (CNG) channels compared to d-cis-diltiazem. nih.govahajournals.orgnih.gov CNG channels are non-selective cation channels crucial for signal transduction in photoreceptors and olfactory neurons.
L-cis-diltiazem is one of the most commonly used experimental blockers for CNG channels. nih.gov It inhibits rod (CNGA1), cone (CNGA3), and olfactory (CNGA2) type CNG channels at micromolar concentrations. The inhibition is noncompetitive and voltage-dependent, with the block being more effective at depolarized potentials. nih.govnih.gov For instance, in rod photoreceptor CNG channels, the K1/2 for l-cis-diltiazem inhibition is approximately 1 μM at +30 mV, while d-cis-diltiazem is at least an order of magnitude less effective. nih.gov The affinity for cone and olfactory CNG channels is lower, around 50 μM for l-cis-diltiazem. nih.gov
Studies on heterologously expressed retinal CNG channels showed that at high cGMP concentrations, 100 μM l-cis-diltiazem blocked ~92% of rod CNG channel activity and ~43% of cone CNG channel activity. biorxiv.org In comparison, the same concentration of d-cis-diltiazem blocked only ~36% of rod and ~11% of cone channel activity. biorxiv.org This demonstrates a clear stereoselective preference of CNG channels for the l-cis enantiomer. The mechanism of action is thought to involve a direct block of the channel pore from the intracellular side. nih.govnih.gov
| Channel Type | Ent-diltiazem(1+) (L-cis-diltiazem) Effect | D-cis-diltiazem Effect | Stereoselectivity | Reference |
| Rod CNG Channel (CNGA1) | Potent blocker (K1/2 ~1µM at +30mV) | At least 10x less effective | High | nih.gov |
| Cone CNG Channel (CNGA3) | Blocker (affinity ~50µM); ~43% block at 100µM | Weak blocker; ~11% block at 100µM | High | nih.govbiorxiv.org |
| Olfactory CNG Channel (CNGA2) | Blocker (affinity ~50µM) | Weak blocker | High | nih.gov |
This differential, stereoselective modulation of L-type calcium channels and CNG channels by diltiazem and ent-diltiazem(1+) underscores the importance of stereochemistry in pharmacology and provides valuable tools for dissecting the physiological roles of these distinct ion channels.
Structure Activity Relationship Sar and Molecular Modeling Studies of Diltiazem Enantiomers
Computational Chemistry and Molecular Dynamics Simulations
Computational methods are powerful tools for investigating the interactions between diltiazem (B1670644) enantiomers and their biological targets at a molecular level. researchgate.net These techniques provide insights into the conformational preferences, binding modes, and energetic differences that underpin their stereoselective activity. researchgate.net
Three-dimensional superimposition studies have been conducted to compare the spatial arrangement of diltiazem and its enantiomers. researchgate.netnih.gov These analyses have revealed significant differences in their conformations, which are believed to contribute to their varied biological activities. researchgate.net Molecular mechanics and quantum chemical methods have been employed to determine the conformational and electronic features of diltiazem and its analogues. researchgate.netnih.gov
For instance, molecular dynamics simulations can demonstrate the stability of specific conformations, such as the "M" twist-boat conformation of the heptagonal ring in benzothiazepine (B8601423) derivatives, which is thought to be bioactive. nih.gov
Table 1: Hypothetical Conformational Energy Data for Diltiazem Enantiomers
| Enantiomer | Conformation | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| (+)-cis-(2S,3S)-Diltiazem | Twist-Boat | 0.00 | 75 |
| Chair | 1.20 | 20 | |
| Other | >2.00 | 5 | |
| (-)-cis-(2R,3R)-Diltiazem (ent-diltiazem) | Twist-Boat | 0.50 | 60 |
| Chair | 0.80 | 35 |
Note: This table is illustrative and intended to represent the type of data generated from conformational analysis studies.
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific receptor. slideshare.net For diltiazem and its analogues, pharmacophore models have been developed to define the requirements for binding to the L-type calcium channel. nih.govnih.gov
Key pharmacophoric features identified for diltiazem-like activity include:
Two aromatic ring systems separated by a specific distance (approximately 6.7 Å). nih.govlew.ro
A basic side chain with a pKa in the physiological range. nih.govlew.ro
A 4'-methoxy group. nih.govlew.ro
A strong negative molecular electrostatic potential near the carbonyl oxygen. nih.govlew.ro
Hydrophobic and electron-rich features corresponding to the sulfur atom in the benzothiazepine ring. nih.gov
These models help explain how structurally diverse compounds can bind to the same site and are used to predict the activity of new molecules. nih.govnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. slideshare.net This method has been applied to study the chiral recognition of diltiazem enantiomers by their binding sites. nih.gov By calculating the binding free energy, researchers can estimate the affinity of each enantiomer for the target, providing a rationale for the observed stereoselectivity. mdpi.com
Docking simulations have shown that enantiomers can form different interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the binding pocket. mdpi.com For example, the phenyl or naphthyl ring of a ligand may insert into a hydrophobic cavity of the receptor, while side chains interact with other regions. mdpi.com The differences in these interactions between enantiomers can lead to significant variations in their binding affinities. mdpi.com
Table 2: Illustrative Molecular Docking Results for Diltiazem Enantiomers with a Model Calcium Channel
| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| (+)-cis-(2S,3S)-Diltiazem(1+) | -9.5 | Tyr1458, Ser1462, Trp1465 |
Note: This table contains hypothetical data for illustrative purposes.
Pharmacophore Modeling for Ligand Binding Site Requirements
Identification of Molecular Regions Governing Stereoselectivity
Studies on diltiazem analogues have helped to identify specific molecular regions responsible for stereoselectivity. researchgate.netnih.gov The stereocenter at the C-2 position of the pyrrolidine (B122466) ring in some analogues is a key determinant of their selective interaction with cardiovascular L-type calcium channels. nih.gov The three-dimensional arrangement of substituents around this chiral center dictates the molecule's ability to fit optimally into the binding site. researchgate.net
By comparing the functional, electrophysiological, and binding properties of enantiomers and correlating these with their three-dimensional structures, researchers have hypothesized which molecular regions govern cardiac stereoselectivity and vascular stereospecificity. researchgate.netnih.gov
Role of Specific Chemical Moieties in Binding and Activity
The chemical structure of diltiazem contains several moieties that are crucial for its binding and activity. Pharmacophore models have highlighted the importance of the two aromatic rings, a basic side chain, and a 4'-methoxy group. nih.govlew.ro The design of hybrid molecules combining pharmacophores from diltiazem and verapamil (B1683045) has further elucidated the roles of different structural components. hilarispublisher.com For instance, the o-thio-anilino-pharmacophore of diltiazem and the homoveratrylamine pharmacophore of verapamil have been shown to contribute to binding. hilarispublisher.com
X-ray Crystallographic Analysis of Ligand-Channel Interactions
X-ray crystallography provides high-resolution structural information about how drugs bind to their target proteins. nih.gov Crystallographic studies of diltiazem in complex with a model of the voltage-gated Ca2+ channel (CaVAb) have revealed the atomic details of their interaction. nih.govresearchgate.net
These studies have shown that diltiazem binds within the central cavity of the channel, underneath the selectivity filter, thereby physically blocking ion conduction. nih.govresearchgate.net The binding site for diltiazem partially overlaps with that of phenylalkylamines like verapamil, which is consistent with competitive binding studies. researchgate.net
Two distinct binding poses for diltiazem have been identified. nih.govrcsb.org In one pose, the tertiary amino group of diltiazem projects into the inner part of the ion selectivity filter and interacts with the backbone carbonyls of specific amino acid residues. nih.govrcsb.org This interaction alters the binding of Ca2+ ions within the filter. nih.gov The presence of other allosteric modulators, such as dihydropyridines, can influence the binding pose of diltiazem. nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| Ent-diltiazem(1+) |
| (+)-cis-(2S,3S)-Diltiazem |
| (-)-cis-(2R,3R)-Diltiazem |
| Verapamil |
Analytical Research Methodologies for Ent Diltiazem 1+
Chromatographic Techniques for Enantiomeric Purity Assessment
Chromatographic methods are fundamental in separating and quantifying enantiomers, which is critical for the quality control of chiral drugs like diltiazem (B1670644).
Chiral Stationary Phases in HPLC
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the enantiomeric separation of diltiazem. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated high efficacy. For instance, a Chiralcel OD column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), has been successfully used for the baseline resolution of all four optical isomers of diltiazem hydrochloride in under eight minutes. researchgate.net Another effective CSP is the Chiralcel OC. capes.gov.br The choice of mobile phase, which often includes a combination of solvents like n-hexane, isopropanol, and ethanol, along with additives, can be optimized to achieve the best separation. mdpi.com
A study detailed the use of a two-column HPLC technique for determining d- and l-diltiazem hydrochloride in dog plasma. capes.gov.br The initial separation of diltiazem and its metabolites was performed on a conventional Nucleosil 5C18 column. capes.gov.br Subsequently, the collected diltiazem fraction was analyzed on a Chiralcel OC column to determine the enantiomeric ratio. capes.gov.br This method proved to be both accurate and sensitive. capes.gov.br
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiralcel OD | researchgate.net |
| Mobile Phase Example | n-hexane:isopropanol (90:10, v/v) | mdpi.com |
| Separation Time | < 8 minutes for four optical isomers | researchgate.net |
| Alternative CSP | Chiralcel OC | capes.gov.br |
Electrophoretic Methods (e.g., Micellar Electrokinetic Chromatography)
Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis, offers an alternative approach for the chiral separation of diltiazem enantiomers. This technique utilizes surfactants, such as bile salts, which form micelles and act as a pseudostationary phase. The chiral separation of diltiazem hydrochloride has been successfully achieved using sodium taurodeoxycholate (B1243834) as a chiral surfactant under neutral conditions. nih.gov The separation in MEKC is influenced by several factors, including the type and concentration of the bile salt, the pH of the buffer solution, and the structure of the analyte. nih.govresearchgate.net MEKC has been shown to be effective for the optical purity testing of related compounds. nih.gov
An optimized MEKC method for separating six cardiovascular drugs, including diltiazem, utilized a 100 mM borate (B1201080) buffer at pH 8.1 with 50 mM sodium dodecyl sulfate (B86663) (SDS) and 15% (v/v) acetone. nih.gov This demonstrates the versatility of MEKC in analyzing complex mixtures containing diltiazem. nih.gov
| Parameter | Condition | Reference |
| Technique | Micellar Electrokinetic Chromatography (MEKC) | nih.gov |
| Chiral Surfactant | Sodium taurodeoxycholate | nih.gov |
| pH Condition | Neutral | nih.gov |
| Optimized Buffer | 100 mM borate, pH 8.1 | nih.gov |
| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) | nih.gov |
| Organic Modifier | 15% (v/v) acetone | nih.gov |
Spectroscopic Characterization for Structural Integrity and Isomeric Identification
Spectroscopic techniques are indispensable for confirming the structural integrity and stereochemistry of ent-diltiazem(1+).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformation of molecules in solution. For diltiazem, ¹H and ¹³C NMR have been used to characterize its stereochemistry. Studies of (+)-(2S,3S)-diltiazem hydrochloride in solution have revealed the presence of two species in equilibrium: a major (M,2S,3S)-twist-boat conformation and a minor (P,2S,3S)-boat conformation, which is the ring-inverted analogue. rsc.orgrsc.org This diastereoisomerization can be observed and quantified using variable-temperature NMR experiments. rsc.org The significant upfield shift of the acetoxy methyl protons in the minor isomer provides a key diagnostic signal for identifying the different conformations. Two-dimensional NMR techniques are also employed for the complete assignment of spectral parameters for both diastereoisomers.
| Technique | Observation | Significance | Reference |
| ¹H and ¹³C NMR | Presence of major and minor species in solution. | Confirms diastereoisomerization and different ring conformations. | |
| 2D-NMR | Full assignment of spectral parameters. | Detailed structural elucidation of both isomers. | |
| Variable-Temperature NMR | Dynamic behavior and measurement of isomerization energy (ΔG‡). | Quantifies the energetic barrier of conformational change. | rsc.org |
Mass Spectrometry (MS) for Molecular Characterization
Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns of diltiazem and its related substances, thereby confirming its molecular structure. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. orientjchem.org This technique has been used to identify and characterize impurities in diltiazem hydrochloride drug substance. orientjchem.org High-resolution mass spectrometry provides precise mass measurements, which aids in the definitive identification of unknown impurities. orientjchem.org LC-MS/MS methods have also been developed for the sensitive and selective quantification of diltiazem and its metabolites in biological matrices like human plasma. ajptr.com
| Technique | Application | Findings | Reference |
| LC-MS | Detection and characterization of impurities. | Identification of impurities in diltiazem drug substance. | orientjchem.org |
| High-Resolution MS | Precise mass measurements. | Structural elucidation of unknown impurities. | orientjchem.org |
| LC-MS/MS | Quantification in biological fluids. | Developed sensitive methods for diltiazem and metabolites in plasma. | ajptr.com |
Vibrational Circular Dichroism (VCD) for Absolute Configuration
Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that provides information about the absolute configuration of chiral molecules. wikipedia.orgbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum of a molecule to spectra predicted by quantum chemical calculations (often using Density Functional Theory), the absolute configuration (R or S) can be unambiguously determined. wikipedia.org This technique has been applied to assign the absolute configuration of diltiazem analogues, demonstrating its power in stereochemical analysis. acs.org VCD, in conjunction with DFT calculations, was used to assign the R-(+) and S-(−) absolute configurations of a diltiazem analogue by separating the enantiomers via chiral HPLC and then analyzing them. acs.org
| Technique | Principle | Application to Ent-Diltiazem(1+) | Reference |
| Vibrational Circular Dichroism (VCD) | Measures differential absorption of left and right circularly polarized IR light. | Determination of absolute configuration. | wikipedia.orgbruker.com |
| Combined with DFT Calculations | Comparison of experimental and calculated spectra. | Unambiguous assignment of R/S configuration for diltiazem analogues. | acs.org |
Development of Research Assays for Stereoselective Detection
The stereoselective analysis of diltiazem is critical, as its therapeutic activity resides primarily in the (+)-(2S,3S) isomer, known as diltiazem, while its enantiomer is referred to as ent-diltiazem. nih.gov The development of assays capable of distinguishing between these stereoisomers is fundamental for pharmaceutical quality control and pharmacokinetic studies. Research has focused on various chromatographic and electrophoretic techniques to achieve effective chiral separation. The most prevalent methods involve High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Capillary Electrophoresis (CE) with chiral selectors. researchgate.net
High-Performance Liquid Chromatography (HPLC)
Direct enantiomeric separation using HPLC is a widely adopted strategy. researchgate.net This approach relies on the use of Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers of diltiazem.
Protein-based and polysaccharide-based CSPs have demonstrated significant success. An ovomucoid-bonded chiral stationary phase, for instance, has been used to resolve the enantiomers of diltiazem hydrochloride, its 8-chloro derivative (clentiazem), and their desacetyl forms. researchgate.net The separation is typically achieved using a reversed-phase liquid chromatography mechanism. researchgate.net The composition of the mobile phase, particularly the type of organic modifier and the pH of the aqueous buffer, plays a crucial role in retention and enantioselectivity. researchgate.net Studies have successfully employed mobile phases consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., at pH 6.0) to achieve complete separation of the enantiomers within 20 minutes. researchgate.net Another effective method involves a two-column HPLC technique where diltiazem is first isolated from a biological matrix like plasma on a conventional C18 column and then the enantiomeric ratio is determined on a chiral column, such as a Chiralcel OC. capes.gov.br A Chiralcel OF column has also been utilized for the simultaneous stereospecific assay of four diltiazem stereoisomers. researchgate.net
Interactive Table 1: Chiral HPLC Methods for Diltiazem Enantiomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Key Research Finding | Reference |
|---|---|---|---|
| Ovomucoid-bonded silica | Acetonitrile / 0.02 M Phosphate Buffer (pH 6.0) | Resolved enantiomers of diltiazem, clentiazem (B1222845), and their desacetyl forms within 20 minutes. | researchgate.net |
| Chiralcel OC | Not specified in abstract | Used in a two-column system to determine the enantiomeric ratio of diltiazem collected from dog plasma. | capes.gov.br |
| Chiralcel OF | Not specified in abstract | Developed for the simultaneous stereospecific assay of four stereoisomers of diltiazem hydrochloride. | researchgate.net |
| Chiralpak OD | Heptane / Ethanol (90/10 v/v) | Successfully separated the enantiomers of a key hydroxylactam intermediate in diltiazem synthesis. | ijcea.org |
Capillary Electrophoresis (CE)
Capillary electrophoresis has emerged as a powerful technique for chiral separations due to its high efficiency and the convenience of altering separation media. oup.com Several CE modes, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been developed for the enantioselective detection of diltiazem. oup.comnih.gov
These methods introduce a chiral selector into the background electrolyte (buffer). Polysaccharides and their derivatives have proven to be effective chiral selectors. oup.comnih.gov Direct separation of diltiazem enantiomers has been achieved using neutral beta-cyclodextrin (B164692) polymers and charged mucopolysaccharides like heparin and chondroitin (B13769445) sulfate C. oup.comnih.gov Affinity Electrokinetic Chromatography (AEKC), a mode of CE, using chondroitin sulfate C as the chiral selector was found to be the most successful method, achieving complete enantioseparation for diltiazem and its chloro derivatives. oup.comnih.gov
MEKC, which uses surfactants (micelles) in the buffer, has also been employed for chiral separations. The use of bile salts, such as sodium taurodeoxycholate, as chiral surfactants under neutral pH conditions has successfully resolved the enantiomers of diltiazem. nih.gov The specific structure of the bile salt and the pH of the buffer solution significantly affect the chiral separation. nih.gov
Interactive Table 2: Capillary Electrophoresis Methods for Diltiazem Enantiomer Separation
| CE Mode | Chiral Selector | Key Research Finding | Reference |
|---|---|---|---|
| Affinity Electrokinetic Chromatography (AEKC) | Chondroitin sulfate C | The most successful method tested, providing complete enantioseparation of diltiazem and its chloro derivatives. | oup.comnih.gov |
| Capillary Zone Electrophoresis (CZE) | Beta-cyclodextrin polymer | Successfully recognized and separated the enantiomers of diltiazem and related compounds. | oup.comnih.gov |
| Micellar Electrokinetic Chromatography (MEKC) | Sodium taurodeoxycholate (bile salt) | Achieved successful chiral separation of diltiazem hydrochloride under neutral conditions. | nih.gov |
Theoretical and Research Applications of Ent Diltiazem 1+
Ent-Diltiazem(1+) as a Stereochemical Research Probe
Stereoisomers of a chiral compound can exhibit distinct pharmacological and pharmacokinetic properties. science.gov Ent-diltiazem(1+) is instrumental in dissecting these differences, particularly in the context of ion channel function and stereoselectivity.
Probe in Ion Channel Gating Behavior and Subunit Arrangement Studies
Ion channels are proteins that control the flow of ions across cell membranes through a process called gating, which involves the opening and closing of the channel pore. wikipedia.org Drugs can act as "gating modifiers" by altering the kinetics of these conformational changes. wikipedia.org Ent-diltiazem(1+), as a stereoisomer of the calcium channel blocker diltiazem (B1670644), provides a unique tool to investigate the stereospecific interactions that govern ion channel gating. nih.govnih.gov
Studies using diltiazem have revealed that it physically blocks the ion conduction pathway by binding within the central cavity of voltage-gated calcium channels. nih.gov The binding of diltiazem can also allosterically modulate the binding of other drugs and alter the coordination of calcium ions within the selectivity filter. nih.gov By comparing the effects of diltiazem and ent-diltiazem(1+), researchers can gain insights into the specific structural requirements of the binding site and how these interactions translate to changes in channel gating. For instance, differences in the blocking efficacy or the kinetics of block between the two enantiomers can illuminate the precise orientation and interactions of the drug molecule with the amino acid residues of the channel subunits. This information is critical for understanding the structural basis of channel function and how it is modulated by small molecules.
Reference Compound for Stereoselectivity Studies
The differential effects of enantiomers are a fundamental aspect of pharmacology. science.gov Ent-diltiazem(1+) serves as an essential reference compound in studies aimed at understanding the stereoselectivity of drug action. By comparing the biological activity of ent-diltiazem(1+) with its clinically used counterpart, diltiazem, researchers can quantify the degree of stereoselectivity of a particular biological target, such as an ion channel or an enzyme.
For example, studies on diltiazem analogues have utilized comparisons between enantiomers to identify the molecular regions responsible for cardiac stereoselectivity and vascular stereospecificity. nih.gov These investigations often involve separating the enantiomers using techniques like chiral high-performance liquid chromatography (HPLC) and then evaluating their functional, electrophysiological, and binding properties. nih.gov The use of ent-diltiazem(1+) as a reference allows for a direct assessment of how the three-dimensional arrangement of atoms in the molecule influences its interaction with its biological target.
Contribution to Understanding Chiral Recognition Mechanisms
Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. researchgate.net This phenomenon is central to many biological processes and is the basis for the stereoselective action of many drugs. Ent-diltiazem(1+) has been instrumental in studies aimed at elucidating the mechanisms of chiral recognition, particularly in the context of analytical separation techniques.
Micellar electrokinetic chromatography using chiral surfactants, such as bile salts, has been employed to separate the enantiomers of diltiazem. nih.gov The successful separation of diltiazem and its enantiomer under specific conditions highlights the role of the structure of both the analyte and the chiral selector in achieving chiral recognition. nih.gov Such studies help in understanding the non-covalent interactions, such as hydrogen bonding, π-π interactions, and steric effects, that govern the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. researchgate.net Molecular modeling techniques are often used in conjunction with experimental data to visualize and analyze these interactions at a molecular level, providing a deeper understanding of the chiral recognition process. mdpi.com
Implications for Rational Drug Design and Development Platforms (Pre-Clinical)
Rational drug design is an inventive process that relies on the knowledge of a biological target to discover new medications. scitechnol.com The study of enantiomers like ent-diltiazem(1+) has significant implications for preclinical drug design and development. Understanding the stereochemical requirements of a drug target allows for the design of more potent and selective drug candidates, potentially with fewer side effects.
By characterizing the interactions of both diltiazem and ent-diltiazem(1+) with their target, researchers can build a three-dimensional pharmacophore model. This model defines the essential structural features required for biological activity and can be used to guide the synthesis of new, more effective molecules. For instance, if one enantiomer shows significantly higher activity, efforts can be focused on synthesizing and developing that specific stereoisomer. This approach can lead to drugs with improved therapeutic indices. The knowledge gained from studying the stereoselectivity of existing drugs like diltiazem provides a valuable platform for the development of new chemical entities with optimized pharmacological profiles.
Study of Enantiomeric Inversion or Stability in Biological Matrices (in vitro/ex vivo)
Enantiomeric inversion is a process where one enantiomer of a chiral drug is converted into its opposite enantiomer within a biological system. wuxiapptec.com This phenomenon can have significant pharmacological and toxicological consequences. The stability of each enantiomer in biological matrices is a critical factor to consider during drug development.
Studies on the in vitro stability of diltiazem in various formulations and biological matrices are crucial for ensuring its therapeutic efficacy. researchgate.netnih.gov While specific studies focusing solely on the enantiomeric inversion of ent-diltiazem(1+) are not extensively documented in the provided search results, the principles of such investigations are well-established for other chiral drugs. For example, the inversion of R- to S-ibuprofen has been shown to be mediated by enzymes in rat liver homogenates and requires specific cofactors. nih.gov
Future Directions in Ent Diltiazem 1+ Research
Exploration of Novel Molecular Targets and Off-Target Interactions in Research Models
While the primary molecular target of (2S,3S)-diltiazem is the L-type calcium channel, the full spectrum of biological interactions for Ent-diltiazem(1+) remains underexplored. nih.govnih.gov Future research should focus on identifying novel molecular targets and off-target effects specific to this enantiomer. Since Ent-diltiazem(1+) has significantly lower affinity for the L-type calcium channel, it serves as an ideal control compound to distinguish between on-target and off-target effects of the diltiazem (B1670644) chemical scaffold.
Research could be directed toward other ion channels, such as T-type calcium channels, which are involved in various physiological processes and represent novel targets for drug development. physiology.orgnih.gov Furthermore, studies have shown that diltiazem and its metabolites can interact with other cellular pathways, such as adenosine (B11128) uptake. oup.com The metabolites deacetyl diltiazem and deacetyl O-desmethyl diltiazem, for instance, were found to be considerably more potent inhibitors of adenosine uptake in human and rabbit whole blood than the parent drug. oup.com Investigating whether Ent-diltiazem(1+) or its unique metabolites have similar or even more pronounced effects on these or other pathways is a promising area of inquiry. The use of Ent-diltiazem(1+) in models of diseases where off-target effects might be beneficial, such as in certain cancers or neurological disorders, could reveal previously unknown therapeutic potentials. uni-tuebingen.de
Advanced Computational Studies on Ligand-Receptor Dynamics
The progress in structural biology and computational methods offers powerful tools to investigate the interactions between a ligand and its receptor at an atomic level. frontiersin.org Advanced computational studies, such as molecular docking and molecular dynamics (MD) simulations, are pivotal for understanding the nuanced differences in how diltiazem enantiomers interact with their targets. mdpi.com
Future computational work should focus on simulating the binding of Ent-diltiazem(1+) to the L-type calcium channel to elucidate the structural basis for its lower affinity compared to the (2S,3S)-isomer. These studies can reveal subtle differences in binding energy, conformational changes induced in the receptor, and the stability of the ligand-receptor complex over time. mdpi.comnih.gov Beyond the primary target, these computational techniques can be employed to screen Ent-diltiazem(1+) against a wide array of other proteins, including different ion channels, enzymes, and nuclear receptors, to predict potential off-target interactions. nih.gov Network pharmacology approaches could also be used to build a comprehensive map of the potential mechanisms of action for the diltiazem scaffold, independent of its primary calcium-blocking activity. frontiersin.org
Table 1: Potential Applications of Computational Studies in Ent-diltiazem(1+) Research
| Computational Technique | Potential Application for Ent-Diltiazem(1+) Research | Research Goal |
|---|---|---|
| Molecular Docking | Predict binding affinity and pose of Ent-diltiazem(1+) with various protein targets (e.g., L-type and T-type calcium channels, enzymes). | Identify the structural basis for stereoselective binding and discover potential off-targets. |
| Molecular Dynamics (MD) Simulation | Analyze the stability and conformational dynamics of the Ent-diltiazem(1+)-receptor complex over time. mdpi.com | Understand the precise mechanics of ligand-receptor interaction and why it differs from its enantiomer. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculate interaction energies with high accuracy, considering electronic effects during binding. | Refine understanding of the binding forces and stereoselectivity at the quantum level. |
| Network Pharmacology | Integrate docking results with systems biology data to predict the broader biological pathways affected by Ent-diltiazem(1+). frontiersin.org | Elucidate potential polypharmacological effects and novel therapeutic indications. |
Development of Novel Enantioselective Synthesis Routes and Analytical Tools
The availability of enantiomerically pure compounds is a prerequisite for stereospecific research. While methods for synthesizing diltiazem exist, the development of more efficient, cost-effective, and environmentally friendly enantioselective routes is an ongoing research goal. google.com Future efforts could focus on biocatalytic strategies, such as the use of microorganisms for the asymmetric reduction of a key precursor ketone, which has been shown to achieve high conversion and excellent stereoselectivity. polimi.itpolimi.it Additionally, the development of recyclable multifunctional catalysts for asymmetric synthesis presents a promising avenue for producing Ent-diltiazem(1+) with high enantiomeric purity (>99%) in a more sustainable manner. google.com
Parallel to synthesis, advancing analytical tools for the separation and quantification of diltiazem enantiomers and their metabolites is crucial. ijper.org High-performance liquid chromatography (HPLC) using chiral stationary phases is a well-established method. researchgate.netcapes.gov.brnih.gov However, there is room for innovation in developing faster and more sensitive methods. Capillary electrophoresis (CE) has emerged as a powerful technique with ultra-high separation efficiency. oup.com Methods like affinity electrokinetic chromatography (AEKC) using chiral selectors such as chondroitin (B13769445) sulfate (B86663) C have successfully achieved complete enantioseparation of diltiazem and related compounds. oup.comnih.gov Future work could explore novel chiral selectors and optimize CE conditions for rapid and routine analysis in complex biological matrices.
Table 2: Advanced Analytical Tools for Diltiazem Enantiomer Separation
| Analytical Technique | Chiral Selector/Column | Key Advantage | Reference |
|---|---|---|---|
| HPLC | Chiral Ovomucoid Column | Direct separation of enantiomers of diltiazem precursors. | researchgate.net |
| HPLC | Chiralcel OC Column | Accurate determination of enantiomeric ratio in plasma samples. | capes.gov.brnih.gov |
| Capillary Electrophoresis (CZE/EKC) | Polysaccharides (e.g., β-cyclodextrin polymer) | High separation efficiency and convenient changes of separation media. | oup.comnih.gov |
| Affinity Electrokinetic Chromatography (AEKC) | Chondroitin Sulfate C / Dextran Sulfate | Complete enantioseparation for diltiazem and its derivatives. | oup.comnih.gov |
Investigating the Stereochemistry of Diltiazem Metabolites and Their Research Relevance
Diltiazem undergoes extensive metabolism in the body, primarily through N-demethylation, O-demethylation, and deacetylation, producing several metabolites. nih.govresearchgate.net Key metabolites, such as deacetyldiltiazem (B1669934) (M1), are pharmacologically active, retaining a significant portion of the parent drug's activity. nih.govdrugbank.com The metabolic process itself can be stereoselective, and the resulting metabolites are also chiral. nih.gov
A critical future direction is to investigate the metabolic fate of Ent-diltiazem(1+) specifically. This involves synthesizing the potential metabolites of Ent-diltiazem(1+) and characterizing their unique pharmacological and toxicological profiles. Research has shown that the systemic exposure to active diltiazem metabolites can be significantly higher in individuals with certain genetic variations, such as a deficient CYP2D6 phenotype. researchgate.net It is unknown how this genetic polymorphism affects the metabolism of Ent-diltiazem(1+). Furthermore, some metabolites have shown activity at different targets; for example, diltiazem metabolites were found to be potent inhibitors of adenosine uptake. oup.com Therefore, the metabolites of Ent-diltiazem(1+) could possess novel activities distinct from both the parent compound and the metabolites of (2S,3S)-diltiazem, opening new avenues for research into their potential biological significance. acs.org
Application in New in vitro and ex vivo Models for Mechanistic Studies
The application of Ent-diltiazem(1+) in novel and more sophisticated research models is essential for dissecting its mechanisms of action. Recent studies have used diltiazem in a mouse model of cisplatin-induced ototoxicity, demonstrating a significant protective effect. nih.govresearchgate.net A key future study would be to use Ent-diltiazem(1+) in this same model to determine if the otoprotective effect is stereospecific or related to an off-target effect of the benzothiazepine (B8601423) structure. Such a study could clarify the underlying protective mechanism, which is thought to involve the modulation of calcium-mediated apoptosis in cochlear hair cells. nih.govresearchgate.net
Beyond ototoxicity, Ent-diltiazem(1+) can be applied to a range of other advanced models. These include:
Organ-on-a-chip systems: To study its effects on specific human tissues in a controlled microenvironment.
Patient-derived organoids: To investigate its effects on diseased tissues, such as cancer spheroids.
Sensory neuron cultures: To explore potential sex-dependent mechanisms or effects on neurite regeneration, as has been studied for other calcium-binding proteins. biorxiv.org
Ex vivo tissue preparations: To study its effects on specific physiological functions, such as neurotransmission in brain slices or inflammatory responses in whole blood preparations. oup.com
Using Ent-diltiazem(1+) in these models will help to isolate and identify novel biological activities, providing a clearer understanding of the structure-activity relationship of the diltiazem family of compounds.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Other Names/Synonyms |
|---|---|
| Diltiazem | (2S,3S)-diltiazem, d-cis-Diltiazem |
| Ent-diltiazem(1+) | (2R,3R)-diltiazem, cis-(-)-diltiazem |
| Deacetyldiltiazem | Desacetyldiltiazem, M1 |
| N-demethyldiltiazem | MA |
| Chondroitin sulfate C |
Q & A
Q. What are the standard analytical methods for characterizing Ent-diltiazem(1+), and how can researchers validate their results?
Methodology:
- Use high-performance liquid chromatography (HPLC) with a stability-indicating protocol to assess purity and degradation products .
- Validate methods by testing specificity, linearity, precision, and accuracy using International Council for Harmonisation (ICH) guidelines. Include recovery studies for spiked samples to confirm method robustness .
- Supplement with nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural identity. Ensure spectra are compared against reference standards and published data .
Q. How can researchers ensure reproducibility in synthesizing Ent-diltiazem(1+)?
Methodology:
- Document all experimental parameters (e.g., temperature, solvent ratios, reaction time) in the main manuscript, with additional details (e.g., purification steps, spectroscopic raw data) in supplementary materials .
- Use controlled crystallization conditions to minimize polymorphic variations. Validate batch consistency via differential scanning calorimetry (DSC) and X-ray diffraction (XRD) .
- Cross-reference synthetic protocols with prior literature, ensuring deviations are justified with empirical data (e.g., yield optimization) .
Q. What criteria should guide the selection of analytical techniques for Ent-diltiazem(1+) in biological matrices?
Methodology:
- Prioritize mass spectrometry coupled with liquid chromatography (LC-MS/MS) for sensitivity in detecting low concentrations in plasma or tissue samples. Validate matrix effects and recovery rates using isotopically labeled internal standards .
- For real-time monitoring, employ UV-Vis spectroscopy with validated calibration curves. Ensure solvent compatibility and avoid spectral overlaps from excipients .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for Ent-diltiazem(1+)?
Methodology:
- Conduct physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences, protein binding, and tissue distribution .
- Perform dose-response alignment studies to identify non-linear pharmacokinetics or saturation effects. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify discrepancies .
- Cross-validate findings with primary cell cultures or ex vivo tissue models to bridge in vitro-in vivo gaps .
Q. What computational strategies are effective for predicting Ent-diltiazem(1+) interactions with calcium channels?
Methodology:
- Apply molecular dynamics (MD) simulations using crystal structures of L-type calcium channels (e.g., PDB ID 6JP5). Monitor binding free energy (ΔG) via MM/PBSA or umbrella sampling .
- Validate predictions with electrophysiological patch-clamp assays to measure ion current inhibition. Correlate computational binding affinities with IC₅₀ values from dose-response curves .
Q. How should researchers statistically analyze heterogeneous datasets in Ent-diltiazem(1+) toxicity studies?
Methodology:
- Use mixed-effects models to account for inter-subject variability and missing data. Apply Bonferroni correction for multiple comparisons to reduce Type I errors .
- Perform meta-analysis of historical toxicity data to identify outliers. Use principal component analysis (PCA) to visualize dataset clustering and identify confounding variables .
Q. What systematic approaches optimize experimental parameters for Ent-diltiazem(1+) formulation stability?
Methodology:
- Design factorial experiments (e.g., Box-Behnken or central composite designs) to test pH, excipient ratios, and storage temperatures. Analyze responses (e.g., degradation rate) using response surface methodology (RSM) .
- Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC assays. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
